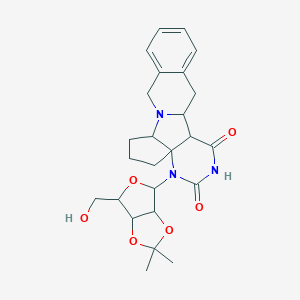

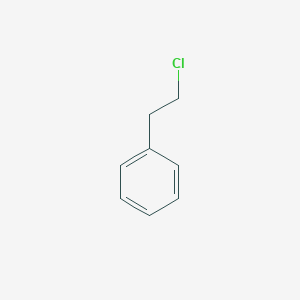

![molecular formula C35H41NO2 B146383 2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol CAS No. 854306-72-2](/img/structure/B146383.png)

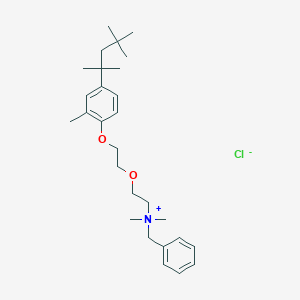

2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

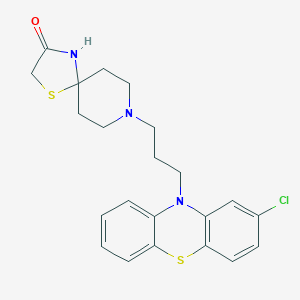

2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol, also known as this compound, is a useful research compound. Its molecular formula is C35H41NO2 and its molecular weight is 507.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Pollutants and Endocrine Disruption

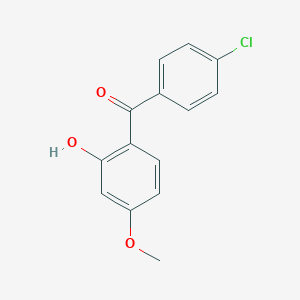

Research has highlighted concerns regarding environmental pollutants, such as Bisphenol A and its analogs, which share structural similarities with the mentioned compound. These chemicals are known to act as endocrine disruptors, affecting reproductive organs by mimicking or interfering with the endocrine system's hormones. The study by Lagos-Cabré and Moreno (2012) discusses the molecular mechanisms through which these disruptors induce germ cell apoptosis, a critical aspect for understanding reproductive toxicity and environmental impact (Lagos-Cabré & Moreno, 2012).

Pharmacological Properties and Therapeutic Potential

Naringenin, a flavonoid bearing a structural resemblance to the phenolic groups in the compound of interest, showcases a range of pharmacological properties, including anti-inflammatory, antioxidant, and potential therapeutic benefits against various diseases. Rani et al. (2016) have explored its applications in treating neurological, cardiovascular, and metabolic disorders, suggesting a framework for investigating the therapeutic potential of structurally similar compounds (Rani et al., 2016).

Advanced Oxidation Processes for Environmental Remediation

The degradation of pharmaceuticals and personal care products in aquatic environments is a growing concern. Advanced Oxidation Processes (AOPs) have been studied for their efficiency in breaking down complex organic molecules. Qutob et al. (2022) review the degradation pathways, by-products, and biotoxicity of acetaminophen under AOPs, providing insights that could be applied to the study and environmental management of similar compounds (Qutob et al., 2022).

Sorption to Soil and Minerals

Understanding the environmental fate of chemicals includes studying their sorption to soil and minerals. Werner et al. (2012) have compiled data on the soil-water distribution coefficients for various phenoxy herbicides, offering a model for predicting the environmental behavior of similar compounds (Werner et al., 2012).

Mechanism of Action

Target of Action

Tolterodine Dimer, also known as “2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol”, primarily targets the muscarinic receptors . These receptors play a crucial role in the contraction of the urinary bladder and salivation .

Biochemical Pathways

Tolterodine Dimer is metabolized via two pathways: oxidation of the 5-methyl group and dealkylation of the nitrogen . The oxidation process produces 5-hydroxymethyl metabolite of Tolterodine (5-HM-TTD), which is catalyzed by CYP2D6 . The N-dealkylation to produce N-dealkylated Tolterodine (ND-TTD) from Tolterodine and ND-5-HM-TTD from 5-HM-TTD is catalyzed by CYP3A .

Pharmacokinetics

Tolterodine Dimer is rapidly absorbed in humans and eliminated mainly by metabolism . After oral administration, Tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . The 5-hydroxymethyl metabolite, which exhibits an antimuscarinic activity similar to that of Tolterodine, contributes significantly to the therapeutic effect .

Result of Action

The molecular and cellular effects of Tolterodine Dimer’s action primarily involve the reduction of symptoms associated with overactive bladder. This includes urinary frequency, urgency, and urge incontinence . By inhibiting bladder contractions, Tolterodine Dimer helps to alleviate these symptoms.

Action Environment

The action, efficacy, and stability of Tolterodine Dimer can be influenced by various environmental factors. For instance, the presence of other drugs that interact with the same cytochrome P450 enzymes involved in Tolterodine Dimer’s metabolism could potentially affect its pharmacokinetics and pharmacodynamics . Furthermore, individual variations in the expression and function of these enzymes could also impact the drug’s efficacy and tolerability .

Biochemical Analysis

Biochemical Properties

Tolterodine Dimer is metabolized via two pathways: oxidation of the 5-methyl group and dealkylation of the nitrogen . The hydroxylation process produces 5-hydroxymethyl tolterodine (5-HM-TTD) and is catalyzed by CYP2D6 . The N-dealkylation process, on the other hand, produces N-dealkylated tolterodine (ND-TTD) from tolterodine and ND-5-HM-TTD from 5-HM-TTD, which is catalyzed by CYP3A .

Cellular Effects

Tolterodine Dimer, like its parent compound Tolterodine, is expected to have an impact on various types of cells and cellular processes. Tolterodine is known to inhibit bladder contraction and salivation, which are mediated via cholinergic muscarinic receptors . After oral administration, Tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .

Molecular Mechanism

Tolterodine Dimer, similar to Tolterodine, acts as a competitive antagonist at muscarinic receptors . This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder . Both Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, exhibit a high specificity for muscarinic receptors .

Temporal Effects in Laboratory Settings

Studies on Tolterodine have shown that it significantly reduces the frequency of micturition and number of incontinence episodes, while increasing the average volume voided . These effects are seen within an hour of administration .

Dosage Effects in Animal Models

In animal models, Tolterodine Dimer is expected to have similar dosage effects as Tolterodine. In rhesus monkeys, Tolterodine significantly increased bladder capacity with a minimum effective dose of 0.1 mg/kg .

Metabolic Pathways

Tolterodine Dimer is involved in the same metabolic pathways as Tolterodine. Tolterodine is metabolized via two oxidative pathways involving hydroxylation and N-dealkylation . Hydroxylation produces 5-hydroxymethyl tolterodine (5-HM-TTD) and is catalyzed by CYP2D6 . The N-dealkylation process produces N-dealkylated tolterodine (ND-TTD) from tolterodine and ND-5-HM-TTD from 5-HM-TTD, which is catalyzed by CYP3A .

Transport and Distribution

Tolterodine, the parent compound, is known to be rapidly absorbed in humans and eliminated mainly by metabolism .

Subcellular Localization

Given its similarity to Tolterodine, it is expected to localize mainly to the plasma membrane, as Tolterodine is known to do so .

properties

IUPAC Name |

2-[3-[[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41NO2/c1-25(2)36(21-19-30(28-11-7-5-8-12-28)32-23-26(3)15-17-34(32)37)22-20-31(29-13-9-6-10-14-29)33-24-27(4)16-18-35(33)38/h5-18,23-25,30-31,37-38H,19-22H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJNATACTARGSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)O)C(C)C)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435181 |

Source

|

| Record name | AGN-PC-009PVJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854306-72-2 |

Source

|

| Record name | AGN-PC-009PVJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.